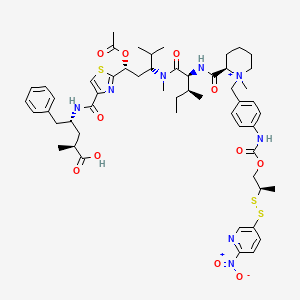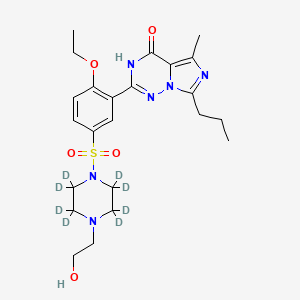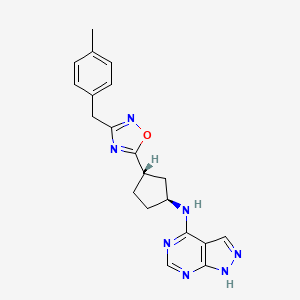
NMDA receptor antagonist 2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NMDA receptor antagonist 2 is a compound that inhibits the action of the N-methyl-D-aspartate receptor. This receptor is a type of glutamate receptor and ion channel protein found in nerve cells. NMDA receptor antagonists are used in various medical and research applications due to their ability to modulate synaptic plasticity and memory functions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of NMDA receptor antagonist 2 typically involves multiple steps, including the formation of key intermediates and the final coupling reaction. The specific synthetic route can vary depending on the desired properties and purity of the final product. Common reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure the stability of reactive intermediates.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure consistency and safety. Techniques such as high-performance liquid chromatography and mass spectrometry are often employed to monitor the production process.
Analyse Des Réactions Chimiques
Types of Reactions
NMDA receptor antagonist 2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and alcohols, often under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.
Applications De Recherche Scientifique
NMDA receptor antagonist 2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the mechanisms of chemical reactions and the properties of NMDA receptors.
Biology: Employed in research on synaptic plasticity, memory, and learning processes.
Medicine: Investigated for its potential therapeutic effects in conditions such as depression, schizophrenia, and neurodegenerative diseases.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control processes.
Mécanisme D'action
NMDA receptor antagonist 2 exerts its effects by binding to the NMDA receptor and inhibiting its activity. This prevents the influx of calcium ions into the nerve cells, which is essential for synaptic plasticity and memory formation. The molecular targets include the NMDA receptor subunits, and the pathways involved are related to glutamate signaling and calcium homeostasis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ketamine: A well-known NMDA receptor antagonist used as an anesthetic and for its antidepressant effects.
Dextromethorphan: Commonly used as a cough suppressant and also exhibits NMDA receptor antagonist properties.
Phencyclidine (PCP): Known for its dissociative and hallucinogenic effects, also acts as an NMDA receptor antagonist.
Uniqueness
NMDA receptor antagonist 2 is unique in its specific binding affinity and selectivity for the NMDA receptor. This makes it a valuable tool in research and potential therapeutic applications, as it can modulate NMDA receptor activity without affecting other receptor systems.
Propriétés
Numéro CAS |
875898-41-2 |
|---|---|
Formule moléculaire |
C20H21N7O |
Poids moléculaire |
375.4 g/mol |
Nom IUPAC |
N-[(1S,3S)-3-[3-[(4-methylphenyl)methyl]-1,2,4-oxadiazol-5-yl]cyclopentyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C20H21N7O/c1-12-2-4-13(5-3-12)8-17-25-20(28-27-17)14-6-7-15(9-14)24-18-16-10-23-26-19(16)22-11-21-18/h2-5,10-11,14-15H,6-9H2,1H3,(H2,21,22,23,24,26)/t14-,15-/m0/s1 |
Clé InChI |
JTKNIJDRSHYXLX-GJZGRUSLSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)CC2=NOC(=N2)[C@H]3CC[C@@H](C3)NC4=NC=NC5=C4C=NN5 |
SMILES canonique |
CC1=CC=C(C=C1)CC2=NOC(=N2)C3CCC(C3)NC4=NC=NC5=C4C=NN5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


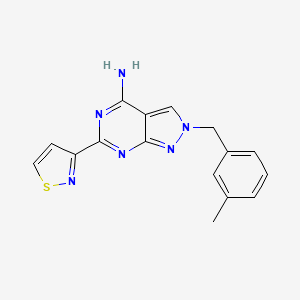
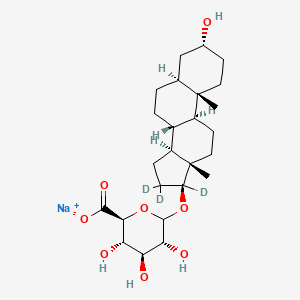
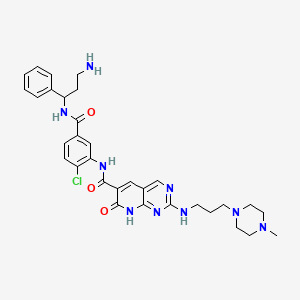
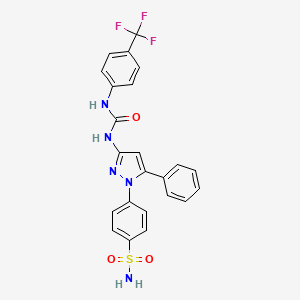

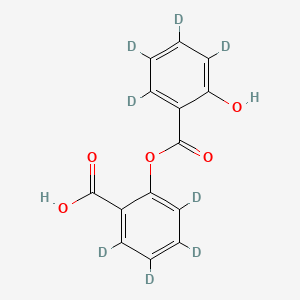
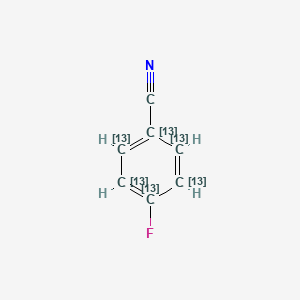

![13-[2-(Dimethylamino)ethyl]-17,18-dimethoxy-6,8-dioxa-13-azapentacyclo[10.6.1.02,10.05,9.015,19]nonadeca-1,3,5(9),10,12(19),15,17-heptaen-14-one](/img/structure/B12422542.png)
![(2R,4R)-1-[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]-4-hydroxy-N-methyl-N-(3-methylphenyl)pyrrolidine-2-carboxamide](/img/structure/B12422555.png)
